4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-22-11-8-6-10(7-9-11)14-19-15(17)20-16-18-12-4-2-3-5-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDILDPUWQBWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanamide-Mediated Cyclization
Reaction of o-phenylenediamine with cyanamide under acidic conditions produces 2-aminobenzimidazole, which is subsequently treated with cyanoguanidine to form 2-guanidinobenzimidazole. This method achieves near-quantitative yields and high purity, making it suitable for large-scale production.
Mercuric Oxide-Assisted Ring Closure
N-(o-Aminophenyl)thiourea undergoes cyclization using mercuric oxide, yielding 2-aminobenzimidazole. While effective, this method faces scalability challenges due to toxicity concerns associated with mercury compounds.
Cyclocondensation with 4-Methoxybenzaldehyde
The core synthesis involves a one-pot cyclocondensation reaction between 2-guanidinobenzimidazole and 4-methoxybenzaldehyde.
Standard Protocol
A mixture of 2-guanidinobenzimidazole (1 equiv), 4-methoxybenzaldehyde (1 equiv), and piperidine (catalytic) in absolute ethanol is refluxed for 40–60 minutes. The product precipitates upon cooling and is recrystallized from ethanol, yielding 78% pure compound.
Reaction Mechanism :
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Imine Formation : The aldehyde reacts with the primary amine of 2-guanidinobenzimidazole, forming an azomethine intermediate.
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Cyclization : Intramolecular nucleophilic attack by the guanidine nitrogen initiates triazine ring closure.
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Aromatization : Elimination of water yields the dihydrotriazino-benzimidazole framework.
Solvent and Catalyst Optimization
Alternative solvents and catalysts have been explored to enhance efficiency:
| Condition | Solvent | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Standard | Ethanol | Piperidine | 1 | 78 | |
| High-Temperature | Acetone | Piperidine | 18 | 62 | |
| Green Synthesis | EtOH/H2O | None | 4 | 72 |
Polar aprotic solvents like acetone prolong reaction times but improve selectivity for the triazino ring. Piperidine remains the preferred catalyst due to its dual role as a base and nucleophile.
Multicomponent One-Pot Synthesis
Recent advances employ multicomponent reactions (MCRs) to streamline synthesis. A three-component system using thiocarbohydrazide, cyanoguanidine, and 4-methoxybenzaldehyde under reflux in ethanol produces the target compound in 72% yield.
Key Advantages :
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Reduced purification steps.
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Improved atom economy (85–92%).
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Compatibility with diverse aldehydes for structural diversification.
Industrial Scalability Considerations
Raw Material Availability
Cyanamide and o-phenylenediamine are commercially available at low cost, favoring the cyanamide route for precursor synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the triazine moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with altered biological activities .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-(4-methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine as an anticancer agent. A comprehensive review of benzimidazole derivatives indicated that compounds with similar structures exhibit promising activity against various cancer cell lines. For instance, derivatives were tested against a panel of cancer cells with doxorubicin as a standard drug, showing comparable or enhanced efficacy in some cases .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in several studies. It has been reported that benzimidazole derivatives can inhibit nitric oxide production and reduce inflammation in animal models . The specific compound may share these properties, making it a candidate for further investigation in treating inflammatory diseases.
Gastroprotective Effects
Research indicates that benzimidazole derivatives can provide gastroprotective effects by stabilizing the gastric mucosa and reducing ulcer formation. In particular, compounds similar to this compound have been evaluated for their ability to protect against ethanol-induced gastric ulcers .
UV Absorption
Triazine derivatives are known for their UV-absorbing properties and are utilized in various materials to enhance stability against UV light degradation. The compound's structural characteristics indicate it may function similarly in formulations aimed at improving the longevity of materials exposed to sunlight .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
DHFR Inhibition
- The 4,4-dimethyl analog exhibited the highest DHFR inhibition (IC₅₀ = 10.9 µM) in its class, attributed to steric and electronic effects of the alkyl groups .
- Methoxy-substituted derivatives (e.g., 4-methoxy, 3-methoxy) show moderate activity, likely due to improved solubility and hydrogen-bonding interactions .
- Halogenated derivatives (e.g., 4-chloro-2-fluoro, 3-fluoro) demonstrate reduced DHFR inhibition compared to alkyl or methoxy groups, possibly due to electron-withdrawing effects destabilizing enzyme interactions .
Antinematodal Activity
- The 4-(3-fluorophenyl) derivative showed 56% efficacy against Trichinella spiralis larvae at 50 µg/mL, the highest in its series, suggesting fluorine enhances membrane penetration .
- The 4-hydroxyphenyl analog also exhibited strong activity (50% efficacy), likely due to hydrogen-bonding with parasitic targets .
- Methoxy-substituted derivatives (e.g., 4-methoxy, 3-methoxy) showed lower activity (30–40% efficacy), indicating substituent polarity may reduce parasitic uptake .
Antimicrobial Activity
- Derivatives with bulky substituents (e.g., 4-chloro-2-fluorophenyl) showed broad-spectrum antibacterial activity, while methoxy-substituted analogs were less potent, possibly due to reduced lipophilicity .
Biological Activity
4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
- Molecular Formula : C16H15N5O
- Molar Mass : 293.32 g/mol
- CAS Number : 78650-03-0
- Hazard Classification : Irritant
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds within the benzimidazole family have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzimidazole Derivative | MCF-7 | 5.85 | |
| Benzimidazole Analogs | A549 | 3.0 | |
| Triazole Derivative | HCT116 | <10 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, a study indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Compounds with similar structures have shown promising results against a variety of bacterial strains.
| Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 62.5 | |
| Candida albicans | 250 |
These findings suggest that the compound may inhibit bacterial growth effectively and could be developed as a new class of antimicrobial agents.
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds derived from benzimidazole have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
A notable study demonstrated that specific benzimidazole derivatives reduced levels of TNF-α and IL-6 in vitro, indicating their potential in managing inflammatory conditions .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Q & A
What are the established synthetic routes for 4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine?
Answer: The compound is synthesized via acid-catalyzed condensation of 2-guanidinobenzimidazole with 4-methoxybenzaldehyde in a polar aprotic solvent (e.g., DMF). Concentrated HCl is often used to protonate intermediates, facilitating cyclization. Post-synthesis purification involves recrystallization from ethanol or column chromatography. Yields typically range from 75–88%, depending on substituent reactivity .
How can reaction parameters be optimized to enhance synthetic efficiency?
Answer: Key parameters include:
- Temperature: Maintaining 45–50°C during condensation prevents side reactions.
- Solvent: DMF improves solubility of intermediates.
- Catalyst: HCl concentration (1–2 drops per 10 mmol substrate) balances cyclization without excessive protonation.
Microwave-assisted synthesis (e.g., 30-minute heating) may reduce reaction time compared to conventional methods .
What spectroscopic and crystallographic techniques validate the compound’s structure?
Answer:
- IR spectroscopy: Identifies NH₂ (3264–3439 cm⁻¹), C-O (1252–1278 cm⁻¹), and aromatic C=C (1523–1632 cm⁻¹) stretches.
- NMR: ¹H NMR resolves aromatic proton environments (δ 6.4–8.1 ppm) and methoxy groups (δ ~3.7 ppm).
- X-ray crystallography: Reveals structural features like dihydrotriazine ring planarity and substituent orientation. Disordered phenyl rings may require refinement with restraints .
What challenges arise in resolving structural disorder via X-ray diffraction?
Answer: Substituents like phenyl rings can exhibit positional disorder (e.g., two orientations at ~55:45 ratio). Refinement strategies include:
- Applying geometric restraints (C–C distances fixed at 1.39 Å).
- Using rigid-body constraints for disordered fragments.
- Validating thermal displacement parameters for split positions .
What biological activities are reported for this compound?
Answer: The compound exhibits anthelmintic activity against Trichinella spiralis (56% larval mortality at 50 μg/mL after 24 hours). Structural analogs with hydroxyl or halogen substituents show enhanced efficacy, suggesting substituent-dependent activity .
How does the aryl substituent influence bioactivity?
Answer: Comparative studies (Table 1 in ) reveal:
- 3f (4-hydroxyphenyl): Highest efficacy (56%) due to hydrogen-bonding potential.
- 3d (3-methoxyphenyl): Moderate activity (83% yield but lower efficacy than 3f).
- Electron-withdrawing groups (e.g., fluorine in 3e) reduce activity, likely due to altered electronic profiles .
What in vitro assays evaluate anthelmintic efficacy?
Answer:
- Parasite incubation: Muscle larvae are exposed to compound solutions (10–50 μg/mL) in RPMI-1640 medium.
- Efficacy calculation: Mortality rates are quantified at 24-hour intervals using motility assays or vital staining.
- Controls: Include untreated larvae and reference drugs (e.g., albendazole) .
How can computational modeling predict mechanism of action?
Answer: Molecular docking studies on related triazino-benzimidazoles suggest interactions with adenosine receptors (A1/A2B) . Key steps:
- Target selection: Homology modeling based on bovine/human receptor structures.
- Docking: Assess binding affinity to ATP-binding pockets using software like AutoDock.
- Validation: Compare with experimental IC₅₀ values from receptor antagonism assays .
What purification methods ensure high compound purity?
Answer:
- Recrystallization: Ethanol or ethanol/water mixtures remove polar impurities.
- Chromatography: Silica gel columns with gradient elution (hexane/EtOH) separate non-polar byproducts.
- Analytical HPLC: Monitors purity (>95%) using C18 columns and UV detection .
How to resolve discrepancies in reported bioactivity data?
Answer: Critical factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
